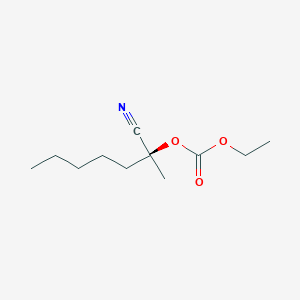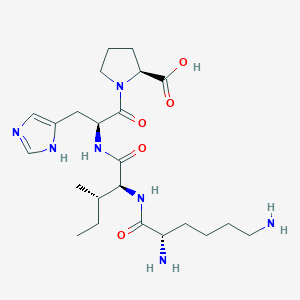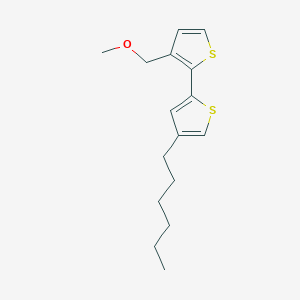
3,3'-Diethylthiacarbocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diethylthiacarbocyanine: is a cyanine dye known for its vibrant color and photochemical properties. It is commonly used in various scientific and industrial applications due to its ability to absorb and emit light at specific wavelengths. The compound is characterized by its molecular formula C25H25IN2S2 and a molecular weight of 544.51 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3’-Diethylthiacarbocyanine can be synthesized through the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinone in the presence of a base such as sodium ethoxide . The reaction typically occurs in an ethanol solution and requires heating to facilitate the formation of the cyanine dye .
Industrial Production Methods: Industrial production of 3,3’-Diethylthiacarbocyanine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Diethylthiacarbocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the electronic properties of the dye, affecting its absorption and emission spectra.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones , while reduction can produce hydrocarbons .
Aplicaciones Científicas De Investigación
3,3’-Diethylthiacarbocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various spectroscopic techniques, including UV-Vis and fluorescence spectroscopy .
Biology: Serves as a fluorescent probe for studying cell membranes and membrane potential .
Medicine: Employed in diagnostic imaging and as a contrast agent in fluorescence lifetime tomography .
Industry: Utilized in the development of electrochemical cells and solid-state dye-doped polymeric lasers .
Mecanismo De Acción
The mechanism of action of 3,3’-Diethylthiacarbocyanine involves its ability to absorb light and undergo electronic transitions. The compound’s molecular targets include various cellular membranes , where it can integrate and alter membrane potential. The pathways involved include the electron transfer processes facilitated by the dye’s interaction with light .
Comparación Con Compuestos Similares
- 3,3’-Diethylthiadicarbocyanine iodide
- 3,3’-Diethylthiacyanine iodide
- 1,1’-Diethyl-2,2’-carbocyanine iodide
- 1,1’-Diethyl-4,4’-carbocyanine iodide
Uniqueness: 3,3’-Diethylthiacarbocyanine is unique due to its specific absorption and emission properties, making it highly suitable for applications requiring precise photochemical behavior. Its ability to form stable complexes with various substrates further enhances its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
18403-49-1 |
|---|---|
Fórmula molecular |
C21H21N2S2+ |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
Clave InChI |
JGLWGLKNDHZFAP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)
![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)
![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)




![N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide](/img/structure/B14174918.png)

![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)

![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
